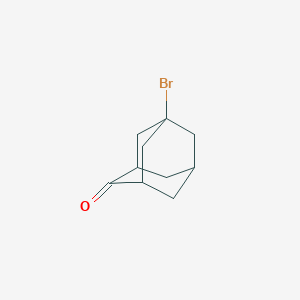
5-Brom-2-Adamantanon
Übersicht
Beschreibung
5-Bromo-2-adamantanone is a brominated derivative of adamantanone, characterized by its unique tricyclic structure. The compound has the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-adamantanone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
Target of Action
It is known that the compound belongs to the adamantane family, which has been extensively studied for its diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
While the exact mode of action for 5-Bromo-2-adamantanone remains incompletely understood, it is postulated that the compound functions as a proton donor . By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds .
Biochemical Pathways
It is known that adamantane derivatives can be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The result of 5-Bromo-2-adamantanone’s action is the facilitation of the formation of a wide range of organic compounds through a protonation reaction . This high reactivity offers extensive opportunities for the synthesis of various functional adamantane derivatives .
Biochemische Analyse
Biochemical Properties
The precise mechanism of action for 5-Bromo-2-adamantanone remains incompletely understood, but it is postulated that the compound functions as a proton donor . By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds .
Molecular Mechanism
This protonation reaction may facilitate the formation of a wide range of organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-adamantanone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 5-Bromo-2-adamantanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the production of high-quality 5-Bromo-2-adamantanone .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-adamantanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include substituted adamantanones, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromoadamantan-4-one
- 5-Bromotricyclo[3.3.1.13,7]decanone
- 2-Bromo-2-methyladamantane
Uniqueness
5-Bromo-2-adamantanone is unique due to its specific bromination at the 5-position, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. This unique structure allows for selective functionalization and diverse applications in various fields .
Eigenschaften
IUPAC Name |
5-bromoadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWIOREYPSNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343609 | |
| Record name | 5-Bromo-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-20-8 | |
| Record name | 5-Bromo-2-adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 5-Bromoadamantan-2-one in the leaf extracts of these tree species?
A1: The research paper primarily focuses on characterizing the pollen morphology and identifying bioactive compounds in leaf extracts of various tree species in Uzbekistan []. While the presence of 5-Bromoadamantan-2-one is noted through GC-MS analysis, the study does not delve into the specific significance or potential biological activity of this compound. Further research is required to understand its role in these plants and its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


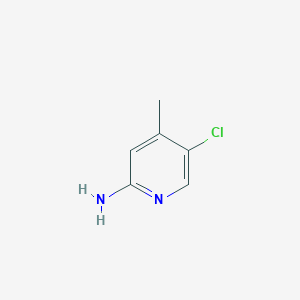

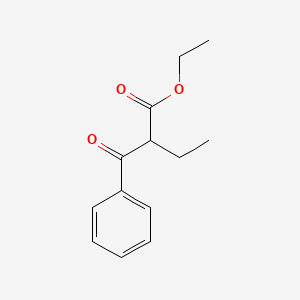
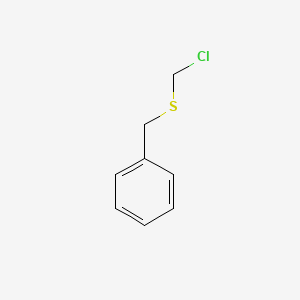
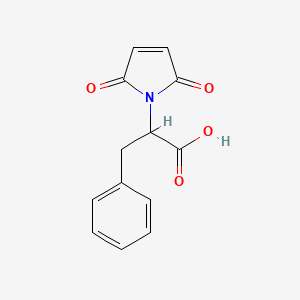
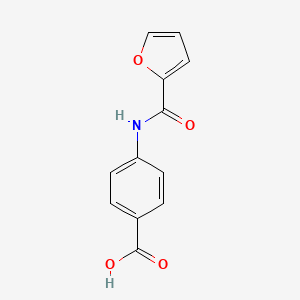
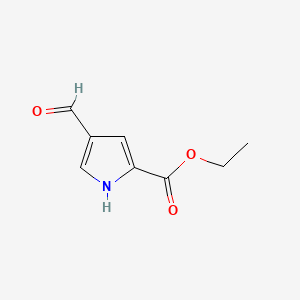

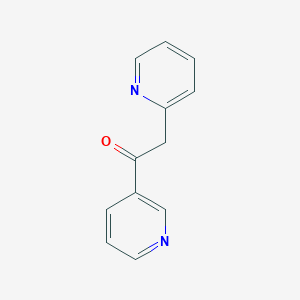
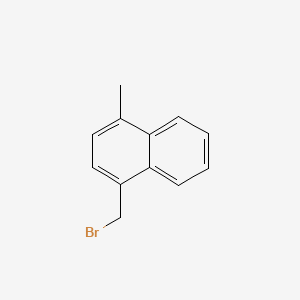
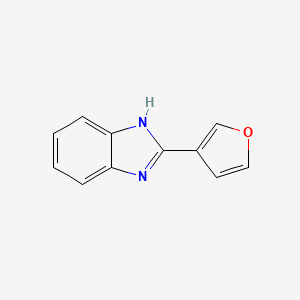
![2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde](/img/structure/B1330583.png)
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
